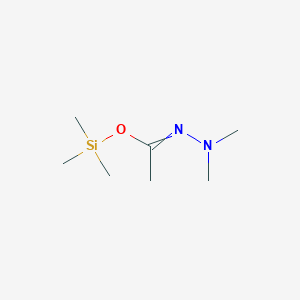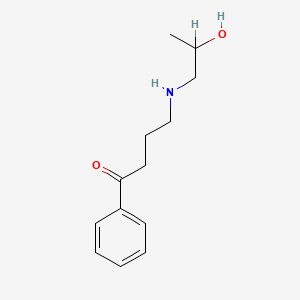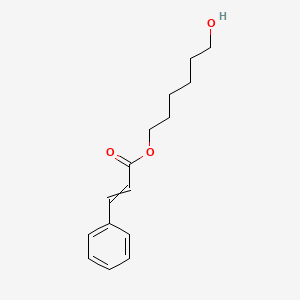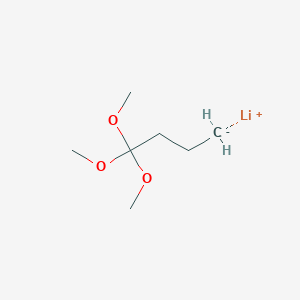![molecular formula C18H16OS B14275437 1-[1-(2,5-Dimethylthiophen-3-yl)ethenyl]naphthalen-2-ol CAS No. 138510-42-6](/img/structure/B14275437.png)
1-[1-(2,5-Dimethylthiophen-3-yl)ethenyl]naphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(2,5-Dimethylthiophen-3-yl)ethenyl]naphthalen-2-ol is an organic compound that belongs to the class of naphthols This compound is characterized by the presence of a naphthalene ring substituted with a hydroxyl group and a vinyl group attached to a dimethylthiophene moiety
Méthodes De Préparation
The synthesis of 1-[1-(2,5-Dimethylthiophen-3-yl)ethenyl]naphthalen-2-ol can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2,5-dimethylthiophene with an appropriate acylating agent, followed by a series of reactions to introduce the naphthalene and hydroxyl groups. The reaction conditions typically involve the use of metal chlorides such as aluminum chloride or titanium tetrachloride as catalysts . Industrial production methods may involve optimization of these reactions to increase yield and purity.
Analyse Des Réactions Chimiques
1-[1-(2,5-Dimethylthiophen-3-yl)ethenyl]naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[1-(2,5-Dimethylthiophen-3-yl)ethenyl]naphthalen-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It may be used in studies related to its biological activity and potential therapeutic applications.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.
Industry: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 1-[1-(2,5-Dimethylthiophen-3-yl)ethenyl]naphthalen-2-ol depends on its specific application. In organic electronics, its function is related to its ability to absorb and emit light, which is influenced by the electronic structure of the naphthalene and thiophene rings. In biological systems, its activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
1-[1-(2,5-Dimethylthiophen-3-yl)ethenyl]naphthalen-2-ol can be compared with other similar compounds, such as:
1-[1-(2,5-Dimethylthiophen-3-yl)ethenyl]naphthalene: Lacks the hydroxyl group, which may affect its reactivity and applications.
2-[1-(2,5-Dimethylthiophen-3-yl)ethenyl]naphthalen-1-ol: Positional isomer with different properties due to the location of the hydroxyl group.
1-[1-(2,5-Dimethylthiophen-3-yl)ethenyl]benzene: Contains a benzene ring instead of a naphthalene ring, leading to different electronic and photophysical properties.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
138510-42-6 |
|---|---|
Formule moléculaire |
C18H16OS |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
1-[1-(2,5-dimethylthiophen-3-yl)ethenyl]naphthalen-2-ol |
InChI |
InChI=1S/C18H16OS/c1-11-10-16(13(3)20-11)12(2)18-15-7-5-4-6-14(15)8-9-17(18)19/h4-10,19H,2H2,1,3H3 |
Clé InChI |
NPNMBEVATSKXEE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(S1)C)C(=C)C2=C(C=CC3=CC=CC=C32)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[tert-Butyl(dimethyl)silyl]oxy}bicyclo[2.2.2]octan-2-one](/img/structure/B14275365.png)
![1,8-Diazaspiro[5.5]undecane, (R)-(9CI)](/img/structure/B14275366.png)
![N~1~,N~1~,N~2~,N~2~-Tetrakis[2-(diphenylphosphanyl)ethyl]ethane-1,2-diamine](/img/structure/B14275370.png)


![1-Chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B14275399.png)


![4-{2-[2-(4-Aminophenyl)ethenyl]-1,3-thiazol-4-yl}aniline](/img/structure/B14275409.png)


![Thiophene, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B14275425.png)

![3-[(Benzylamino)methylidene][1,1'-biphenyl]-2(3H)-one](/img/structure/B14275433.png)
